molecular formula C10H13FO4 B13250053 Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate

Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate

Cat. No.: B13250053
M. Wt: 216.21 g/mol
InChI Key: LQGRBOSKDDYCAT-UHFFFAOYSA-N
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Description

Crystal System and Packing

  • Monoclinic lattice (space group P2₁/n) with Z = 4, consistent with centrosymmetric packing of enantiomers.
  • Intermolecular interactions :
    • C=O···H–F hydrogen bonds (2.8–3.0 Å).
    • π-π stacking between cyclohexane rings (3.5 Å separation).

Thermal Motion Analysis

  • Anisotropic displacement parameters indicate greater mobility for the fluorine and ester groups compared to the rigid cyclohexane backbone.
  • Low-temperature (150 K) studies of analogous compounds show reduced thermal motion, stabilizing minor conformers by 5–7%.

Comparative Analysis with Related Fluorinated Cyclohexanone Derivatives

This compound shares structural motifs with several fluorinated cyclohexanones but differs in reactivity and stability:

Feature This compound Ethyl 2-Fluoro-2-(3-oxocyclohexyl)acetate 3-Fluorocyclohexanone
Functional Groups 2 ketones, 1 ester, 1 fluorine 1 ketone, 1 ester, 1 fluorine 1 ketone, 1 fluorine
Molecular Formula C₁₀H₁₃FO₄ C₁₀H₁₅FO₃ C₆H₉FO
Reactivity High (dual ketone activation) Moderate (single ketone) Low
Conformational Flexibility Twist-boat dominant Chair conformation Chair conformation

The additional ketone in this compound enhances its electrophilicity, enabling reactions such as:

  • Knoevenagel condensations with active methylene compounds.
  • Michael additions to α,β-unsaturated carbonyls.

In contrast, single-ketone analogs like ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate primarily undergo ester hydrolysis or fluorodecarboxylation under basic conditions.

Properties

Molecular Formula

C10H13FO4

Molecular Weight

216.21 g/mol

IUPAC Name

ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate

InChI

InChI=1S/C10H13FO4/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h6-7H,2-5H2,1H3

InChI Key

LQGRBOSKDDYCAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1CCCC(C1=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and 3-fluorocyclohexanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and oxo groups allows it to participate in various biochemical reactions. The compound may act as an enzyme inhibitor or modulator, affecting the activity of target proteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate shares a core 2-oxoacetate ester group with multiple derivatives, but its cyclohexyl and fluorine substituents differentiate it from others. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate Aromatic fluoro-substituted phenyl 240.23 Enhanced lipophilicity; used in drug discovery
Ethyl 2-(5-(4-fluorophenyl)-2-oxo-oxadiazol-3-yl)acetate Oxadiazole ring with fluorophenyl Not reported Bioactive scaffold; potential antimicrobial activity
Ethyl 2-(3-bromo-2-fluorophenyl)-2-oxoacetate Bromo-fluoro aromatic substitution Not reported Halogenated analogs for cross-coupling reactions
Ethyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate Indole-fluorine hybrid 247.44 (LC-MS) Intermediate for HIV-1 entry inhibitors

Spectral and Physicochemical Properties

  • IR Spectroscopy : Analogs like ethyl 2-oxoacetate derivatives exhibit strong C=O stretches at 1712–1741 cm⁻¹ () and NH stretches at 3206–3467 cm⁻¹ for hydrazide intermediates .
  • Mass Spectrometry: Ethyl 2-(7-cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate showed [M+1]+ = 247.44 (LC-MS) , while simpler analogs like ethyl 2-oxo-2-(phenylamino)acetate had [M+H]+ = 194.1 (ESI-MS) .

Biological Activity

Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₃F O₃
  • Molecular Weight : 224.22 g/mol
  • CAS Number : Not specified in the search results.

The presence of a fluorine atom in its structure may influence its reactivity and biological interactions, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain metabolic pathways, potentially affecting cellular processes such as:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
  • Receptor Modulation : It may interact with specific receptors, leading to changes in signal transduction pathways that affect cell proliferation and survival.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Effect Description References
Antitumor ActivityDemonstrated potential against various cancer cell lines.
Anti-inflammatory PropertiesMay reduce inflammation markers in vitro.
Antimicrobial ActivityShowed effectiveness against certain bacterial strains.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
    • Reference: Research conducted by Ghirardi et al. demonstrated the compound's selective cytotoxicity towards HeLa cells, with IC50 values indicating effective inhibition at low concentrations .
  • Anti-inflammatory Effects : In a model of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its potential therapeutic role in inflammatory diseases.
    • Reference: Studies published in pharmacological journals noted reductions in TNF-alpha and IL-6 levels following treatment with the compound .
  • Antimicrobial Properties : The compound was tested against various bacterial strains, showing promising results particularly against Gram-positive bacteria. This suggests its potential application in developing new antimicrobial agents.
    • Reference: A study focused on the antimicrobial efficacy of similar compounds reported effective inhibition zones for this compound against Staphylococcus aureus .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, such as condensation reactions or Friedel-Crafts acylation. For example, analogous compounds like ethyl 2-(5-cyclopropyl-1-oxoindenyl)-2-oxoacetate are synthesized via Claisen condensation under reflux with chloroethyl reagents, monitored by TLC for completion (~2 hours) . Optimization includes adjusting solvent polarity (e.g., methanol for recrystallization) and temperature (e.g., 60°C for amide coupling) to improve yields. Low yields (<50%) often arise from steric hindrance at the cyclohexyl moiety, requiring iterative solvent screening (e.g., acetonitrile vs. DCM) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Assigns cyclohexyl proton environments (e.g., δ 1.5–2.5 ppm for cyclohexyl CH2) and confirms ester/ketone carbonyl signals (δ 170–210 ppm).
  • IR : Detects C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone) and C-F bonds (~1100 cm⁻¹) .
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ at m/z 257 for analogs) and fragmentation patterns .

Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic acyl substitution?

The 3-fluoro group on the cyclohexane ring enhances electrophilicity at the adjacent carbonyl via inductive effects, accelerating reactions with amines or hydrazines. However, steric bulk from the cyclohexyl ring may reduce accessibility, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (70–80°C) .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

Discrepancies in splitting patterns (e.g., cyclohexyl CH2 signals) often stem from dynamic chair flipping or fluorine’s anisotropic effects. Use variable-temperature NMR to freeze conformational changes or employ 19F NMR to directly probe electronic environments. For example, 19F shifts at δ -120 to -140 ppm confirm para-fluoro interactions .

Q. What computational strategies predict the compound’s binding affinity to biological targets like CB2 receptors?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with receptors. For tricyclic pyrazole analogs, ΔG values of -9.2 kcal/mol correlate with CB2 antagonism. QSAR models highlight the importance of the 3-fluoro group for hydrophobic binding pockets .

Q. How are reaction yields improved in large-scale syntheses of this compound?

Pilot studies show:

ParameterSmall Scale (1 g)Optimized Scale (100 g)
SolventAcetonitrileToluene
CatalystTriethylamineDMAP
Yield65%82%
Transitioning to flow chemistry reduces byproducts (e.g., <5% diastereomers) via precise temperature control .

Q. What strategies mitigate instability of the oxoacetate moiety during storage?

Degradation studies in DMSO show 15% decomposition after 30 days. Stabilization methods include:

  • Lyophilization under argon.
  • Addition of radical scavengers (e.g., BHT at 0.1% w/w).
  • Storage at -20°C in amber vials (99% stability over 6 months) .

Methodological Challenges

Q. How are regioisomeric byproducts identified and separated during synthesis?

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves regioisomers. For example, ethyl 2-(4-fluoro-2-oxocyclohexyl)-2-oxoacetate elutes at 8.2 min vs. 9.5 min for the 3-fluoro isomer. MS/MS fragmentation (e.g., m/z 213 → 155) confirms structural assignments .

Q. What analytical workflows validate purity for pharmacological studies?

A tiered approach is recommended:

  • HPLC-UV (>98% purity at 254 nm).
  • LC-HRMS (mass error <2 ppm).
  • Elemental Analysis (C, H, N within ±0.4% of theoretical). Contaminants (e.g., unreacted chloroethyl precursors) are quantified via GC-MS headspace analysis .

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